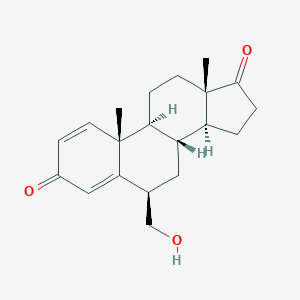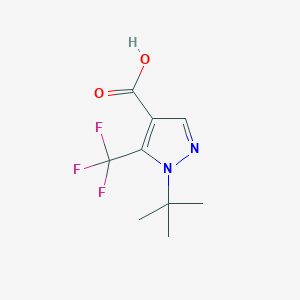
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the tert-butyl, trifluoromethyl, and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the tert-butyl, trifluoromethyl, and carboxylic acid groups attached at the 1, 5, and 4 positions, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group might make the compound acidic, and the trifluoromethyl group could increase the compound’s lipophilicity .科学的研究の応用
Lithium Metal Batteries
Background: Lithium metal is an attractive anode material due to its high theoretical specific capacity. However, uncontrollable lithium dendrite growth on the anode surface hampers its mass production.
Application: Researchers have discovered that [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate (CAS 69739-34-0) acts as an effective additive for high-voltage lithium metal batteries . This compound modifies the solid electrolyte interphase (SEI) layer on the lithium anode. The SEI layer plays a crucial role in preventing dendrite formation. By preferentially reducing on the anode surface, it forms a flat and dense SEI layer, inhibiting electrolyte consumption and enhancing electrochemical reversibility during lithium plating and stripping processes.
Radical Trifluoromethylation
Background: The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials.
Application: In radical chemistry, trifluoromethylation of carbon-centered radical intermediates has gained prominence. Researchers explore novel synthetic routes using trifluoromethylating agents, including compounds like 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . These reactions enable the introduction of CF₃ groups into complex molecules, enhancing their properties and reactivity.
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethyl-containing compounds, have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl groups can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the properties of the target molecule, potentially influencing its reactivity, stability, and interactions with other molecules.
Biochemical Pathways
The introduction of a trifluoromethyl group into a molecule can significantly influence its biochemical behavior . The tert-butyl group also has implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of trifluoromethyl and tert-butyl groups can significantly alter the properties of the target molecule, potentially influencing its reactivity, stability, and interactions with other molecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPZUNLSYYEDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363248 | |
| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
142818-02-8 | |
| Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


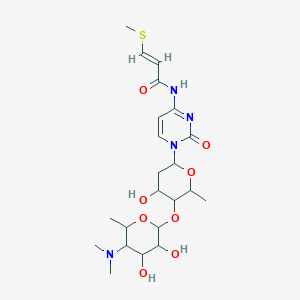

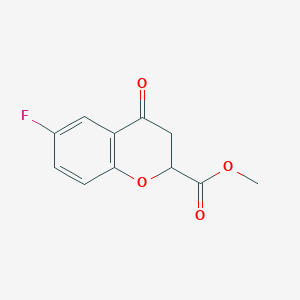
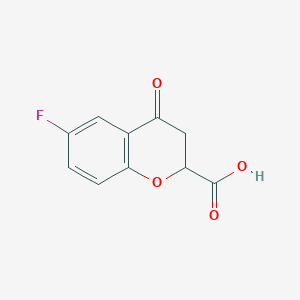
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)

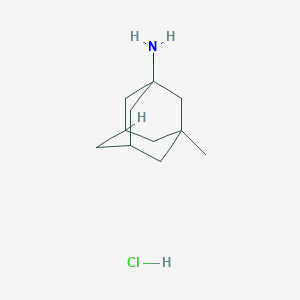


![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
